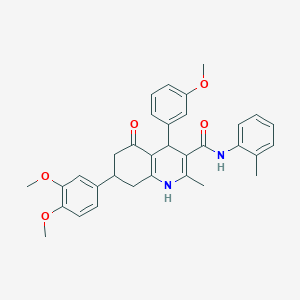![molecular formula C22H32N2O4S B4622885 ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)
ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. While the specific compound was not directly found in the research, similar compounds have been synthesized through reactions involving ethyl 2-cyano-3,3-dimethylthioacrylate and various amines or hydrazones, indicating a potential pathway for the synthesis of ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate through similar intermediates (Minga, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using X-ray diffraction methods, revealing detailed insights into their crystallographic dimensions, such as space groups, bond lengths, and angles. This information is crucial for understanding the three-dimensional conformation of the molecule, which influences its reactivity and interactions with other molecules (Minga, 2005).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, which describes how similar compounds undergo various chemical reactions, including cycloadditions, condensations, and substitutions, to yield new structures with different functional groups. These reactions often involve specific conditions, such as refluxing in acetic acid or the presence of catalysts, to achieve the desired products (Zhu, Xue-Feng et al., 2003).
Physical Properties Analysis
The physical properties, including crystal structure, melting points, and solubility, are determined through experimental analysis. X-ray diffraction studies provide insights into the compound's crystallography, revealing information about its stability, packing in the crystal lattice, and potential for forming polymorphs (Minga, 2005).
Chemical Properties Analysis
Chemical properties relate to the compound's behavior in reactions, such as its reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for undergoing redox reactions. Studies on similar compounds suggest that the presence of specific functional groups, such as ester or amino groups, plays a significant role in determining these properties. The compound's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions also influences its chemical behavior and potential applications in materials science and medicinal chemistry (Zhu, Xue-Feng et al., 2003).
Scientific Research Applications
Synthesis of Complex Molecules
Research on the synthesis of complex molecules using ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate as a precursor or intermediate has been explored. For example, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines through a series of reactions involving benzoyl isothiocyanate and cyclization processes demonstrates its utility in creating highly functionalized molecules with potential applications in material science and pharmaceuticals (Paronikyan et al., 2016).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, synthesized from similar structures, have been evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity, showcasing the role of such compounds in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Organic Synthesis Techniques
The molecule has also been used in studies focusing on organic synthesis techniques. For instance, the [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, catalyzed by organic phosphine, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlights advanced methods in constructing complex organic structures with high regioselectivity and excellent yields (Zhu et al., 2003).
properties
IUPAC Name |
ethyl 1-[(4-methylsulfanylphenyl)carbamoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-3-27-20(25)22(16-18-6-4-5-15-28-18)11-13-24(14-12-22)21(26)23-17-7-9-19(29-2)10-8-17/h7-10,18H,3-6,11-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZOJDXOYNCVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)SC)CC3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)
![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)
![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)

![2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4622884.png)

![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)